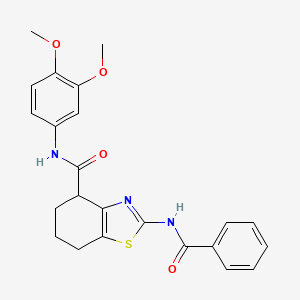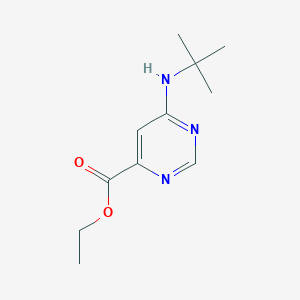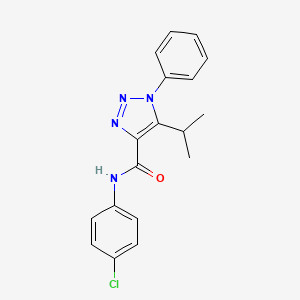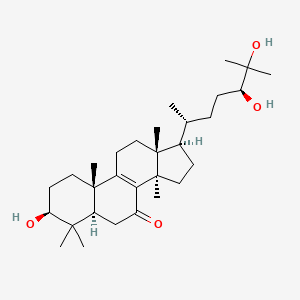![molecular formula C10H6N2O4 B2942626 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid CAS No. 929971-97-1](/img/structure/B2942626.png)
7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid is a complex organic compound with the molecular formula C10H6N2O4 and a molecular weight of 218.17 g/mol This compound is characterized by its unique structure, which includes a dioxolo ring fused to a cinnoline core, and a carboxylic acid functional group
作用机制
Pharmacokinetics
It has a molecular weight of 218.17 and a predicted density of 1.6 g/cm^3 . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For [1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid, it is recommended to store at room temperature . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the dioxolo and cinnoline rings.
Industrial Production Methods: . These methods likely involve optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
相似化合物的比较
Cinnoline: A parent compound with a similar core structure but lacking the dioxolo ring and carboxylic acid group.
Quinoline: Another heterocyclic compound with structural similarities but different functional groups.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.
Uniqueness: 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid is unique due to its fused dioxolo ring and carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized research and applications .
属性
IUPAC Name |
[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-1-5-2-8-9(16-4-15-8)3-6(5)11-12-7/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKMAEWPSZEOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(N=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)
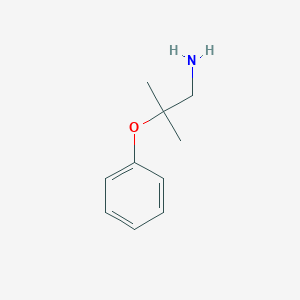
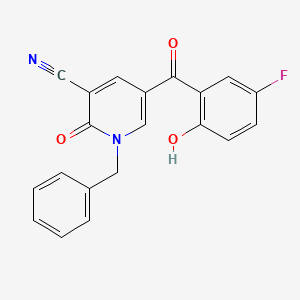
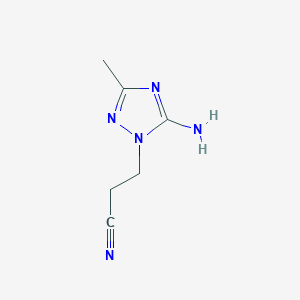
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)
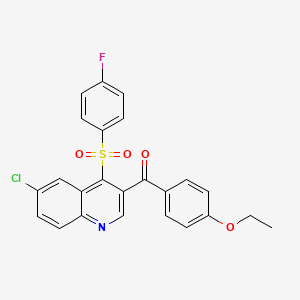
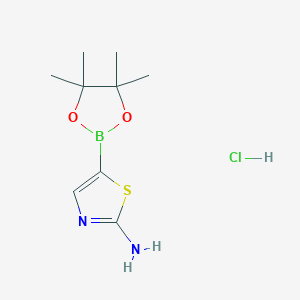
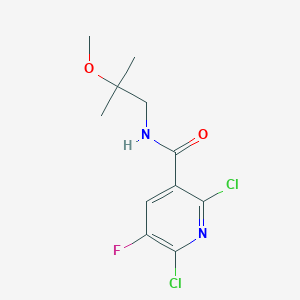
![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)
